molecular formula C9H11NO2 B146674 Dimethylanthranilate CAS No. 85-91-6

Dimethylanthranilate

Cat. No. B146674
CAS RN: 85-91-6
M. Wt: 165.19 g/mol
InChI Key: GVOWHGSUZUUUDR-UHFFFAOYSA-N
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Patent
US04633009

Procedure details

In a 5 gallon Star autoclave was placed methyl anthranilate (6.65 lbs, 20 mol), ethyl acetate (7000 mL) and K-10 powder (300 g). The mixture was cooled to 5° C. Then a 37% aqueous formaldehyde solution (1,600 mL, 21.2 mol) and 5% palladium on carbon catalyst (300 g) were added. The mixture was then hydrogenated at room temperature for 20 hours at an initial hydrogen pressure of 150 psi with continuous stirring. The mixture was filtered, and the solvent was evaporated at reduced pressure. The residue was distilled through a packed column (24×2") to provide methyl N-methylanthranilate b2.0 110° C. as a colorless liquid. Yield: 7.02 lbs (96.5% of theor.). GLC purity: 99%.
Quantity
20 mol
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
21.2 mol
Type
reactant
Reaction Step Three
Quantity
300 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[CH2:12]=O.[H][H]>[Pd].C(OCC)(=O)C>[CH3:12][NH:4][C:3]1[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:1]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
20 mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Step Two
Name
powder
Quantity
300 g
Type
reactant
Smiles
Step Three
Name
Quantity
21.2 mol
Type
reactant
Smiles
C=O
Name
Quantity
300 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
7000 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled through a packed column (24×2")

Outcomes

Product
Name
Type
product
Smiles
CNC=1C(C(=O)OC)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.